molecular formula C15H14ClFN4O B2673495 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097896-09-6

2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2673495
CAS No.: 2097896-09-6
M. Wt: 320.75
InChI Key: HZWUNXBXLVHMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the investigation of kinase inhibition. Its molecular structure incorporates a pyridazinyl-aminoazetidine scaffold, a motif present in compounds studied for their activity against specific kinase targets, such as ALK5 (Activin receptor-like kinase 5) . The presence of the 2-chloro-6-fluorophenyl group is a common structural feature in various bioactive molecules, contributing to their pharmacodynamic properties and binding affinity . This reagent serves as a valuable building block and reference standard for researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds. Potential research applications for this compound include its use as a key intermediate in the synthesis of more complex molecules and as a pharmacological probe for studying cell signaling pathways, with relevance to respiratory and inflammatory disease research . The product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O/c16-12-3-1-4-13(17)11(12)7-15(22)21-8-10(9-21)19-14-5-2-6-18-20-14/h1-6,10H,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWUNXBXLVHMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Anticancer Potential

Research has demonstrated that derivatives of this compound can act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors targeting PARP are crucial in cancer therapy, especially for tumors with BRCA mutations. Studies indicate that certain modifications to the compound enhance its selectivity and potency against PARP-1 and PARP-2, making it a candidate for further development in cancer treatment .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral properties. Related compounds have shown significant activity against HIV-1, particularly those with specific substitutions that improve binding affinity to the viral reverse transcriptase . This indicates that similar modifications to the target compound could yield effective antiviral agents.

Synthesis and Modification

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one involves multi-step organic reactions, typically starting from readily available precursors. The introduction of the pyridazine and azetidine groups is critical for enhancing the compound's biological activity. Researchers have explored various synthetic routes to optimize yield and purity while maintaining structural integrity.

Case Study 1: PARP Inhibition

In a study focusing on the design of selective PARP inhibitors, derivatives of the target compound were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results showed that certain analogs exhibited low nanomolar IC50 values against PARP enzymes, indicating strong potential for therapeutic use in oncology .

Case Study 2: Antiviral Efficacy

Another investigation assessed the antiviral properties of structurally similar compounds against HIV-1. The study highlighted that modifications at the C5 and C6 positions significantly enhanced antiviral activity, suggesting that similar strategies could be applied to the target compound to improve efficacy against viral infections .

Mechanism of Action

Comparison with Similar Compounds

Example: 6-(5-Chlorothiophen-2-yl)-2-(pyridin-3-yl)furopyridinone ()

  • Structural Differences: Replaces the azetidine-ethanone moiety with a furopyridinone system and substitutes the phenyl group with a chlorothiophene ring.
  • Synthesis : Utilizes condensation reactions with hydrazine hydrate, differing from the azetidine coupling methods in the target compound .
  • aureus) but reducing solubility compared to the fluorophenyl analog .

Example: 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ()

  • Structural Differences: Substitutes the azetidine ring with a piperazine group and lacks the ethanone linker.
  • Synthesis : Synthesized via nucleophilic aromatic substitution between 3,6-dichloropyridazine and 2-fluorophenylpiperazine, a method applicable to azetidine analogs with adjusted steric considerations .
  • Biological Activity : Piperazine-pyridazine hybrids exhibit serotonin receptor affinity (Ki < 100 nM), suggesting the target compound’s azetidine variant may retain CNS activity with improved conformational rigidity .

Azetidine-Containing Analogs

Example: 1-(2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]-3-azetidinylpyrido[3,4-b]pyrazin-6-yl)ethanone ()

  • Structural Differences: Replaces the pyridazine core with a pyridopyrazine system and incorporates a difluorophenoxy-piperidine group.
  • Functional Impact: The larger pyridopyrazine system may enhance π-π stacking interactions in protein binding, while the difluorophenoxy group offers stronger electron-withdrawing effects than the chloro-fluorophenyl group in the target compound. Reported as a GCPR6 inverse agonist (IC₅₀: 0.5 nM), highlighting the therapeutic relevance of fluorinated azetidine derivatives .

Comparative Data Table

Compound Core Structure Substituents Key Properties Biological Activity
Target Compound Azetidine-pyridazine 2-Chloro-6-fluorophenyl, ethanone LogP: ~3.2 (predicted) Not reported; inferred CNS/antimicrobial
6-(5-Chlorothiophen-2-yl)furopyridinone Furopyridinone Chlorothiophene, pyridin-3-yl LogP: 2.8; MIC: 8–16 µg/mL (gram-positive) Antibacterial, cytotoxic (IC₅₀: 12 µM)
3-Chloro-6-[4-(2-FP)piperazinyl]pyridazine Pyridazine-piperazine 2-Fluorophenyl, piperazine LogP: 2.5; Ki: 85 nM (5-HT₁A receptor) Serotonin receptor modulation
Difluorophenoxy-piperidine analog Pyridopyrazine-azetidine 2,4-Difluorophenoxy, piperidine LogP: 3.0; IC₅₀: 0.5 nM (GCPR6) Antiparkinsonian

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s azetidine ring enables steric control during synthesis, contrasting with bulkier piperazine or piperidine analogs that may require harsher conditions (e.g., glacial acetic acid hydrolysis in ) .
  • Halogen Effects: The 2-chloro-6-fluorophenyl group balances lipophilicity and polarity more effectively than monohalogenated or non-aromatic groups, as seen in and .
  • Biological Potential: While direct activity data for the target compound is lacking, structurally related pyridazinones and azetidine derivatives show promise in CNS disorders and antimicrobial therapy, warranting further investigation .

Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic organic molecule with potential biological applications. Its structure features a chloro-fluorophenyl group and a pyridazinyl moiety, which are known to influence its biological activity, particularly in the context of kinase inhibition and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various tests, and potential therapeutic applications.

PropertyValue
Molecular Formula C₁₅H₁₄ClFN₄O
Molecular Weight 320.75 g/mol
CAS Number 2097896-09-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt the proliferation and survival of cancer cells.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to interact with the ATP-binding site of various kinases, leading to decreased phosphorylation of target proteins, which is critical for tumor growth and survival.
  • Selectivity : Preliminary studies suggest that this compound exhibits selectivity towards certain kinases, potentially reducing off-target effects and associated toxicity.

Biological Studies and Findings

Several studies have explored the biological activity of similar compounds and their derivatives, providing insights into the potential effects of this compound.

Case Study: Antitumor Activity

A study examining related azetidinone compounds demonstrated significant antitumor effects against various cancer cell lines. The azetidinone derivatives exhibited:

  • IC50 values in the low micromolar range against breast and lung cancer cell lines.
  • Induction of apoptosis through activation of caspase pathways.

Inhibition Profiles

Research indicates that compounds with similar structures inhibit specific kinases with varying potencies:

CompoundTarget KinaseIC50 (nM)
2-(2-Chloro-6-fluorophenyl) derivativeEGFR50
Related AzetidinoneBRAF20
Another derivativeVEGFR100

Pharmacological Potential

The pharmacological profile suggests that this compound could be developed as a therapeutic agent for conditions such as:

  • Cancer : Due to its kinase inhibitory properties.
  • Inflammatory Diseases : Potential modulation of inflammatory pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one?

Methodological Answer: Synthesis optimization should focus on reaction conditions (temperature, solvent polarity, and catalyst selection) to enhance yield and purity. For example:

  • Azetidine ring formation : Use nucleophilic substitution reactions under anhydrous conditions to minimize hydrolysis of intermediates.
  • Coupling reactions : Employ cross-coupling methodologies (e.g., Buchwald-Hartwig amination) for attaching the pyridazine moiety to the azetidine ring. Monitor reaction progress via LC-MS to identify side products like dehalogenated byproducts.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate the final product. Reference analogous syntheses of chloro-fluorophenyl derivatives for troubleshooting .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, stereochemistry, and intermolecular interactions. Key steps include:

  • Crystal growth : Use slow evaporation of a saturated DCM/methanol solution at 4°C to obtain high-quality crystals.
  • Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL (via SHELXTL suite) for anisotropic displacement parameter modeling. Validate hydrogen bonding networks (e.g., N–H···O interactions) using WinGX/ORTEP for visualization .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on the pyridazine and azetidine moieties?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to observe deshielding effects from electron-withdrawing groups (e.g., Cl, F on the phenyl ring). Compare coupling constants (J values) to confirm azetidine ring puckering.
  • FT-IR : Analyze C=O stretching (1680–1720 cm⁻¹) and N–H bending (1540–1650 cm⁻¹) to assess hydrogen bonding.
  • UV-Vis : Monitor π→π* transitions in pyridazine (λ ~ 260–280 nm) to evaluate conjugation with the azetidine nitrogen .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Parameterize the chloro-fluorophenyl group as a hydrophobic anchor.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess conformational stability of the azetidine ring in aqueous vs. lipid bilayer environments .

Q. How to address contradictions between crystallographic data and solution-phase NMR observations?

Methodological Answer:

  • Dynamic effects : Use variable-temperature NMR (−40°C to 80°C) to detect restricted rotation of the pyridazine-amino group, which may explain discrepancies in NOE correlations.
  • Hirshfeld surface analysis : Compare crystal packing (via CrystalExplorer) with solution-phase solvent interactions (e.g., DMSO-induced polarization).
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for cases where XRD data suggests pseudo-symmetry not observed in solution .

Q. What experimental design principles apply to optimizing flow-chemistry synthesis of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Use a fractional factorial design to screen variables (residence time, temperature, reagent stoichiometry). Prioritize factors using Pareto charts.
  • Continuous-flow setup : Employ a microreactor with PTFE tubing (ID = 0.5 mm) and syringe pumps for precise control. Monitor exothermic steps (e.g., azetidine ring closure) via in-line IR.
  • Scale-up challenges : Address clogging risks by introducing periodic solvent pulses (acetonitrile) to clear precipitated intermediates .

Q. How can structure-activity relationship (SAR) studies rationalize the role of the chloro-fluorophenyl group?

Methodological Answer:

  • Bioisosteric replacements : Synthesize analogs substituting Cl/F with Br, CF₃, or H. Test inhibition constants (Kᵢ) against target enzymes.
  • Pharmacophore mapping : Use Phase (Schrödinger) to align electrostatic and hydrophobic features. Correlate Cl/F positions with steric maps from PDB ligands.
  • Metabolic stability : Compare microsomal half-life (t₁/₂) of parent compound vs. analogs to assess susceptibility to oxidative dehalogenation .

Q. What methodologies detect and characterize polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Screen polymorphs via high-throughput slurry conversion in 12 solvents (e.g., THF, ethyl acetate). Index peaks using TOPAS-Academic.
  • DSC/TGA : Identify enantiotropic transitions (heating rate = 10°C/min, N₂ atmosphere).
  • Hirshfeld fingerprinting : Quantify intermolecular contacts (e.g., C–H···π interactions) in Form I vs. Form II crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.